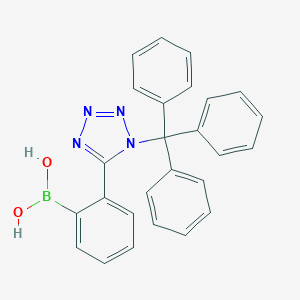

2-(1-trityl-5-tetrazolyl)phenylboronic acid

Descripción general

Descripción

Mecanismo De Acción

Target of Action

It is known to act as a reagent in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals . These pharmaceuticals are used for the treatment of glaucoma and diabetic retinopathy , suggesting that the compound may interact with targets related to these conditions.

Mode of Action

The compound interacts with its targets through the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation, which is a key step in the synthesis of many pharmaceuticals .

Biochemical Pathways

The compound’s role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may influence pathways related to these conditions .

Result of Action

Its role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may have effects related to these conditions .

Action Environment

It’s known that the suzuki-miyaura reaction, which the compound is involved in, can be performed in water and toluene at temperatures between 25 and 85℃ . This suggests that temperature and solvent type may be important environmental factors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

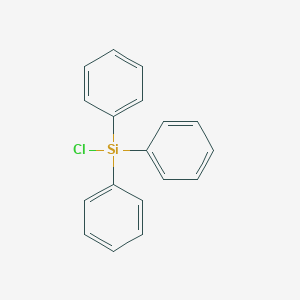

The synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid typically involves the reaction of trityl chloride with 5-aminotetrazole to form 1-trityl-1H-tetrazole. This intermediate is then reacted with phenylboronic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-trityl-5-tetrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: It can undergo substitution reactions, particularly in the presence of halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include biaryltetrazole derivatives, which are synthesized via Suzuki-Miyaura cross-coupling reactions . These derivatives have significant applications in medicinal chemistry and drug development .

Aplicaciones Científicas De Investigación

2-(1-trityl-5-tetrazolyl)phenylboronic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of biaryltetrazole derivatives and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding.

Industry: The compound is used in the production of advanced materials and chemical intermediates.

Comparación Con Compuestos Similares

Similar Compounds

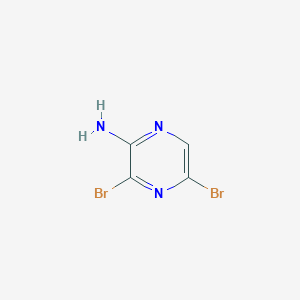

2-(Tetrazol-5-yl)phenylboronic acid: This compound shares a similar structure but lacks the trityl group, which affects its reactivity and applications.

4-(1H-Tetrazol-5-yl)phenylboronic acid: Another similar compound with a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and uses.

Uniqueness

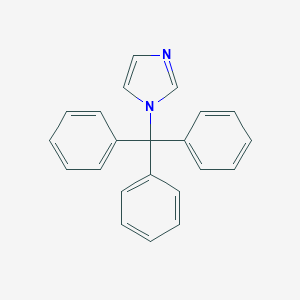

2-(1-trityl-5-tetrazolyl)phenylboronic acid is unique due to the presence of the trityl group, which enhances its stability and reactivity in various chemical reactions . This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development .

Propiedades

IUPAC Name |

[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOAZIDDOCSTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438411 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144873-97-2 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

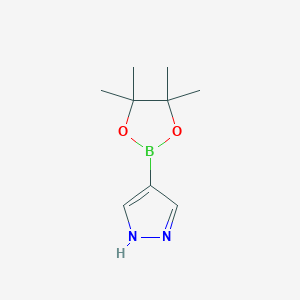

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in Irbesartan synthesis?

A: 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a crucial building block in the synthesis of Irbesartan. [] The paper describes a novel process where this compound reacts with 2-butyl-3-(4-bromobenzyl)-1,3-diazospiro[4.4]non-1-ene-4-one. This reaction, facilitated by a specific solvent system and catalyst, leads to the formation of Irbesartan. This synthetic route highlights the importance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in achieving a potentially more efficient and cost-effective production of Irbesartan.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)